4-methylpentane-1-thiol

Description

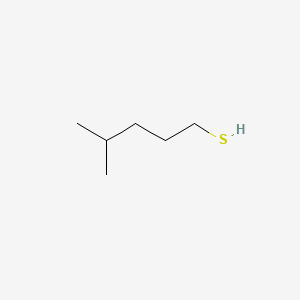

Structure

3D Structure

Properties

IUPAC Name |

4-methylpentane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCWCRVSOQKFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334643 | |

| Record name | 4-Methyl-1-pentanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53897-50-0 | |

| Record name | 4-Methyl-1-pentanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylpentane 1 Thiol

Direct Thiolation Strategies

Direct thiolation involves the reaction of a suitable precursor with a sulfur-containing reagent to form the carbon-sulfur bond directly.

Nucleophilic Substitution Reactions with Alkyl Halide Precursors

A prevalent and straightforward approach to synthesizing primary thiols involves the nucleophilic substitution (SN2) reaction of a primary alkyl halide with a sulfur nucleophile. For the synthesis of 4-methylpentane-1-thiol, a common starting material is 1-bromo-4-methylpentane. libretexts.orgsigmaaldrich.comnih.gov

The hydrosulfide (B80085) anion (SH⁻), typically from a salt like sodium hydrosulfide (NaSH), is a potent nucleophile for the synthesis of thiols from alkyl halides. chemistrysteps.com The reaction proceeds via a standard SN2 mechanism, where the hydrosulfide ion displaces the halide from the primary carbon of 1-bromo-4-methylpentane.

(CH₃)₂CHCH₂CH₂CH₂Br + NaSH → (CH₃)₂CHCH₂CH₂CH₂SH + NaBr

A significant challenge with this method is the potential for the newly formed thiolate anion ((CH₃)₂CHCH₂CH₂CH₂S⁻) to act as a nucleophile itself, reacting with another molecule of the alkyl halide to form the corresponding dialkyl sulfide (B99878) (bis(4-methylpentyl) sulfide) as a byproduct. libretexts.orgchemistrysteps.com To minimize this side reaction, a large excess of the hydrosulfide reagent is often employed. chemistrysteps.com

Table 1: Synthesis of this compound via Hydrosulfide Anion

| Precursor | Reagent | Key Conditions | Primary Product | Major Byproduct |

|---|

To circumvent the formation of sulfide byproducts, a two-step method using thiourea (B124793) is frequently employed. libretexts.orgias.ac.inucalgary.ca This route provides a cleaner synthesis of primary thiols. libretexts.org

Formation of S-Alkylisothiouronium Salt: The first step involves the SN2 reaction between the alkyl halide (1-bromo-4-methylpentane) and thiourea. rsc.org The sulfur atom of thiourea acts as the nucleophile, attacking the primary carbon and displacing the bromide to form a stable, crystalline S-(4-methylpentyl)isothiouronium bromide salt. libretexts.orgpearson.comwikipedia.org

(CH₃)₂CHCH₂CH₂CH₂Br + SC(NH₂)₂ → [(CH₃)₂CHCH₂CH₂CH₂SC(NH₂)₂]⁺Br⁻

Hydrolysis of the Salt: The intermediate salt is then hydrolyzed, typically under alkaline conditions (e.g., using sodium hydroxide), to yield the desired thiol along with urea (B33335) and the corresponding salt. libretexts.orgwikipedia.org This step proceeds without the risk of forming the dialkyl sulfide. libretexts.org

[(CH₃)₂CHCH₂CH₂CH₂SC(NH₂)₂]⁺Br⁻ + NaOH → (CH₃)₂CHCH₂CH₂CH₂SH + OC(NH₂)₂ + NaBr

This method is generally preferred for the preparation of primary thiols due to its high yields and the purity of the resulting product. ias.ac.in

Table 2: Thiourea-Mediated Synthesis of this compound

| Step | Reactants | Product |

|---|---|---|

| 1. Salt Formation | 1-Bromo-4-methylpentane, Thiourea | S-(4-methylpentyl)isothiouronium bromide |

| 2. Hydrolysis | S-(4-methylpentyl)isothiouronium bromide, Sodium Hydroxide (B78521) | this compound, Urea |

Addition of Hydrogen Sulfide to Unsaturated Hydrocarbon Precursors

The addition of hydrogen sulfide (H₂S) across the double bond of an alkene, a process known as hydrothiolation, can also yield thiols. To synthesize this compound, the precursor would be 4-methyl-1-pentene (B8377).

(CH₃)₂CHCH₂CH=CH₂ + H₂S → (CH₃)₂CHCH₂CH₂CH₂SH

This reaction typically follows a free-radical mechanism, which results in anti-Markovnikov addition. wikipedia.orgpharmaguideline.comlibretexts.org The anti-Markovnikov regioselectivity is crucial for obtaining the primary thiol (1-thiol) from a terminal alkene. wikipedia.org The reaction is often initiated by UV light, peroxides, or other radical initiators. pharmaguideline.comlibretexts.org Without such initiation, electrophilic addition could occur, leading to the Markovnikov product, 4-methylpentane-2-thiol, which is not the desired isomer. pressbooks.pub Recent advancements have also explored metal-catalyzed anti-Markovnikov hydrothiolation reactions. organic-chemistry.orgresearchgate.netnih.gov

Reductive Approaches from Oxidized Sulfur Precursors

This compound can be prepared by the reduction of corresponding oxidized sulfur compounds, most notably disulfides. The precursor, bis(4-methylpentyl) disulfide, can be cleaved to yield two molecules of the thiol.

(CH₃)₂CH(CH₂)₃-S-S-(CH₂)₃CH(CH₃)₂ + [Reducing Agent] → 2 (CH₃)₂CH(CH₂)₃SH

Common and effective reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). mdpi.com This method is often used for the regeneration of thiols after they have undergone oxidative dimerization.

Functional Group Transformations to Yield this compound

An alternative synthetic strategy involves starting with a molecule that already possesses the 4-methylpentyl carbon skeleton and converting a different functional group into a thiol. A common precursor for this approach is the corresponding alcohol, 4-methylpentan-1-ol. nih.gov

The direct conversion of alcohols to thiols is challenging. A more reliable method involves a two-step process where the hydroxyl group is first converted into a good leaving group, such as a tosylate. thieme-connect.comsemanticscholar.orgthieme-connect.com 4-methylpentan-1-ol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form 4-methylpentyl tosylate. study.com

(CH₃)₂CH(CH₂)₃OH + TsCl → (CH₃)₂CH(CH₂)₃OTs + HCl

The resulting tosylate is an excellent substrate for SN2 reactions. It can then be reacted with a sulfur nucleophile, such as the hydrosulfide anion or through the thiourea route as described previously, to displace the tosylate group and form this compound. thieme-connect.comthieme-connect.com This alcohol-tosylate-thiol pathway can offer better yields and fewer byproducts compared to routes starting from alkyl halides. thieme-connect.com

Table 3: Comparison of Synthetic Precursors

| Precursor | Synthetic Route | Key Features |

|---|---|---|

| 1-Bromo-4-methylpentane | Nucleophilic Substitution (NaSH or Thiourea) | Direct, common; risk of sulfide byproduct with NaSH. |

| 4-Methyl-1-pentene | Free-Radical Addition of H₂S | Anti-Markovnikov addition required; yields primary thiol. |

| Bis(4-methylpentyl) disulfide | Reduction | Cleavage reaction; useful for regenerating thiols. |

| 4-Methylpentan-1-ol | Conversion via Tosylate | Two-step process; often provides high yields and purity. |

Optimization of Reaction Parameters for Enhanced Chemical Yield and Purity

The efficiency of this compound synthesis is highly dependent on the careful control of reaction parameters. Key factors that are commonly optimized include the choice of solvent, base, temperature, and the use of catalysts or promoters.

One of the most common routes to primary thiols is the reaction of a primary alkyl halide, such as 1-bromo-4-methylpentane, with a sulfur nucleophile. The use of thiourea followed by hydrolysis is a well-established method. To enhance the yield and purity of the resulting thiol, several parameters can be fine-tuned. The choice of base for the hydrolysis of the intermediate S-alkylisothiouronium salt is critical. Stronger bases like sodium hydroxide are effective, while weaker bases such as sodium carbonate may result in lower yields. The reaction temperature and time are also crucial; for instance, microwave-assisted reactions have been shown to significantly reduce reaction times. The addition of a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide (TBAB), can be beneficial in biphasic reaction systems, improving the interaction between the aqueous and organic phases. Furthermore, the use of potassium iodide (KI) can promote the reaction, likely by in situ conversion of the alkyl bromide to the more reactive alkyl iodide.

For the synthesis of thiols from alcohols, the Mitsunobu reaction provides a powerful tool for the conversion of primary alcohols like 4-methyl-1-pentanol (B72827) to a thioester, which can then be hydrolyzed to the desired thiol. Optimization of this reaction involves the careful selection of the phosphine (B1218219) reagent and the azodicarboxylate. Triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are commonly used. The reaction is typically carried out in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature.

The Grignard reaction approach, involving the reaction of isohexylmagnesium bromide with elemental sulfur, also requires careful optimization. The reaction temperature must be kept low, typically in an ice bath, during the addition of sulfur to avoid side reactions. The stoichiometry of the Grignard reagent to sulfur is also a key parameter to control, with an excess of the Grignard reagent often used to minimize the formation of polysulfides. The subsequent hydrolysis step to liberate the thiol is typically performed with a dilute acid.

Below are interactive data tables summarizing the impact of various reaction parameters on the synthesis of primary thiols, which are applicable to the synthesis of this compound.

Table 1: Optimization of Nucleophilic Substitution for Primary Thiol Synthesis

| Parameter | Variation | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Sulfur Nucleophile | Thiourea | Generally high yields | Good, after hydrolysis |

| Sodium Hydrosulfide | Can give good yields | Risk of sulfide byproduct formation | |

| Base (for hydrolysis) | NaOH | High | Good |

| K2CO3 | Moderate | May require longer reaction times | |

| Solvent | Ethanol | Good for thiourea reaction | Easy workup |

| Water (microwave) | Rapid reaction | Green solvent | |

| Catalyst/Promoter | KI | Increased reaction rate | Can improve yield |

| Phase-Transfer Catalyst | Improved yield in biphasic systems | Facilitates reaction | |

| Temperature | Reflux | Standard condition | Effective for reaction completion |

Table 2: Optimization of Mitsunobu Reaction for Thiol Synthesis from Alcohols

| Parameter | Variation | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Phosphine Reagent | Triphenylphosphine (PPh3) | Commonly used, good yields | Standard |

| Polymer-supported PPh3 | Simplified purification | Good | |

| Azodicarboxylate | DEAD | Effective, widely used | Standard |

| DIAD | Often used, good yields | Standard | |

| Solvent | THF | Good solubility for reagents | Standard |

| Dichloromethane | Good alternative | Standard | |

| Temperature | 0 °C to Room Temp | Mild conditions, prevents side reactions | High |

| Pronucleophile | Thioacetic acid | Forms thioester intermediate | Good |

Methodological Advancements in this compound Synthesis

Recent advancements in the synthesis of thiols, including this compound, have been driven by the principles of green chemistry and the desire for more efficient and safer processes.

A significant area of development is the use of greener solvents and reaction conditions. Water has been explored as a solvent for the reaction of alkyl halides with thiourea, particularly in combination with microwave irradiation, which offers a significant reduction in reaction time and energy consumption. The use of bio-based solvents like ethyl lactate (B86563) has also been investigated for oxidative coupling of thiols, which is a related reaction, highlighting a trend towards more sustainable solvent choices.

Another key advancement is the development of odorless thiol synthesis protocols. The strong, unpleasant odor of many thiols is a major practical drawback. Methodologies that utilize odorless thiol precursors or in situ generation of the thiol are therefore highly desirable. For instance, S-alkylisothiouronium salts, which are odorless and stable solids, can be used as thiol equivalents in reactions like the thia-Michael addition. While this is for a different reaction type, the principle of using odorless precursors is a significant advancement. Research into odorless, high-molecular-weight thiols like dodecanethiol has also provided safer alternatives for certain applications, and the synthetic principles can be applied to other thiols.

Catalytic methods for thiol synthesis are also an area of active research. While the traditional methods for preparing this compound are often stoichiometric, catalytic approaches offer the potential for greater efficiency and atom economy. For example, the hydrothiolation of alkenes, which is the anti-Markovnikov addition of a thiol to a double bond, can be achieved using photocatalysis. This could potentially be applied in reverse, with a catalytic method for the direct conversion of 4-methyl-1-pentene to this compound, although this is a more challenging transformation.

Finally, advancements in purification techniques, such as the use of polymer-supported reagents in the Mitsunobu reaction, simplify the isolation of the final product and reduce waste. These methodological improvements contribute to making the synthesis of this compound and other thiols more efficient, safer, and environmentally friendly.

Chemical Reactivity and Mechanistic Studies of 4 Methylpentane 1 Thiol

Nucleophilic Characteristics of the Sulfhydryl Group

The sulfur atom in 4-methylpentane-1-thiol possesses lone pairs of electrons that are less tightly held than those in an alcohol, making it a more potent nucleophile. masterorganicchemistry.comlibretexts.org Furthermore, thiols are significantly more acidic than alcohols; the pKa of a typical thiol is around 10-11, compared to 16-18 for a corresponding alcohol. masterorganicchemistry.comucalgary.ca This increased acidity facilitates the formation of the thiolate anion (RS⁻), which is an even stronger nucleophile. msu.educhemistrysteps.com

The high nucleophilicity of the sulfur atom in this compound and its corresponding thiolate makes it highly reactive toward electrophilic carbon centers. masterorganicchemistry.comlibretexts.org These reactions typically proceed via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, where the sulfur atom attacks an electrophile, displacing a leaving group. msu.edulibretexts.org Due to the lower basicity of the thiolate compared to an alkoxide, elimination (E2) reactions are less of a concern, making Sₙ2 reactions cleaner and more efficient. masterorganicchemistry.com

A key characteristic of sulfur's nucleophilicity is its ability to react with a wide range of electrophiles, including alkyl halides and tosylates, to form new carbon-sulfur bonds. msu.edulibretexts.org

Table 1: Comparison of Properties of Alcohols vs. Thiols

| Property | Alcohols (e.g., 4-methylpentan-1-ol) | Thiols (e.g., this compound) | Rationale |

|---|---|---|---|

| Acidity (pKa) | ~16-19 ucalgary.ca | ~10-11 masterorganicchemistry.comucalgary.ca | The larger size of the sulfur atom stabilizes the negative charge of the conjugate base (thiolate) more effectively. masterorganicchemistry.comchemistrysteps.com |

| Nucleophilicity | Moderately Nucleophilic | Strongly Nucleophilic ucalgary.ca | The valence electrons on the larger sulfur atom are held less tightly and are more polarizable, making them more available for donation to an electrophile. masterorganicchemistry.com |

| Basicity of Conjugate Base | Strong Base (Alkoxide) | Weaker Base (Thiolate) masterorganicchemistry.com | As a consequence of thiols being stronger acids, their conjugate bases are weaker. masterorganicchemistry.com |

This table presents generalized data for alcohols and thiols to illustrate the principles governing the reactivity of this compound.

The 4-methylpentane-1-thiolate anion is a soft nucleophile, making it an excellent candidate for conjugate addition reactions, specifically the Michael-type addition, to α,β-unsaturated carbonyl compounds. nih.govsrce.hr In this reaction, the nucleophilic sulfur attacks the β-carbon of the activated alkene, leading to the formation of a new carbon-sulfur bond in a 1,4-addition manner. srce.hrmdpi.com

The reaction is typically catalyzed by a base, which deprotonates the thiol to generate the more reactive thiolate anion. nih.govmdpi.com The electrophilicity of the α,β-unsaturated system is crucial; electron-withdrawing groups enhance the reactivity of the Michael acceptor. acs.org These reactions are atom-economical and are powerful tools for C-S bond formation. mdpi.com A general representation of this reaction involves the addition of a thiol to an enone, often facilitated by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). google.com

A primary example of the nucleophilic character of this compound is its reaction with alkyl halides to form thioethers (also known as sulfides). masterorganicchemistry.comlibretexts.org This reaction is a classic Sₙ2 substitution where the thiol, usually after being deprotonated to the thiolate by a base, attacks the electrophilic carbon of an alkyl halide, displacing the halide ion. msu.edulibretexts.org

The general reaction is: R-SH + Base → R-S⁻ R-S⁻ + R'-X → R-S-R' + X⁻ (where R is the 4-methylpentyl group)

This method is a highly reliable and common way to synthesize asymmetrical sulfides. msu.edu The use of thiourea (B124793) followed by hydrolysis is an alternative method to avoid the potential side reaction where the product thioether reacts with another molecule of the alkyl halide. chemistrysteps.comlibretexts.org

Oxidative Transformations

Beyond its nucleophilicity, the sulfhydryl group of this compound is susceptible to oxidation. Unlike alcohols, where oxidation typically occurs at the adjacent carbon, the oxidation of thiols happens at the sulfur atom itself. msu.edulibretexts.org

One of the most characteristic reactions of thiols is their mild oxidation to form disulfides. msu.edumsu.edu In this process, two molecules of this compound react to form one molecule of bis(4-methylpentyl) disulfide, with the formation of a sulfur-sulfur bond. sci-hub.seyoutube.com

2 R-SH + [O] → R-S-S-R + H₂O (where R is the 4-methylpentyl group)

This oxidation can be achieved with a variety of mild oxidizing agents, including molecular oxygen (O₂), hydrogen peroxide (H₂O₂), and halogens (I₂). sci-hub.senih.gov The reaction is reversible; the disulfide bond can be cleaved back to the corresponding thiols by treatment with a reducing agent. msu.edulibretexts.org This redox cycle is fundamental in many biological systems involving the amino acid cysteine. libretexts.orglibretexts.org

Table 2: Common Reagents for Thiol-Disulfide Interconversion

| Transformation | Reagent Class | Specific Examples |

|---|---|---|

| Thiol → Disulfide (Oxidation) | Mild Oxidizing Agents | O₂, H₂O₂, I₂, Dimethyl sulfoxide (B87167) (DMSO) sci-hub.seresearchgate.net |

| Disulfide → Thiol (Reduction) | Reducing Agents | Zn/HCl, Dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME) msu.edulibretexts.org |

This table provides examples of reagents generally used for thiol-disulfide transformations, which are applicable to this compound.

The oxidation of thiols to disulfides can proceed through several mechanistic pathways depending on the oxidant and reaction conditions. nih.gov

Two-Electron Oxidation: With oxidants like hydrogen peroxide, the reaction is believed to involve a two-electron pathway. The initial step is the oxidation of the thiol to a highly reactive sulfenic acid (R-SOH) intermediate. nih.govnih.govrsc.org This intermediate then rapidly reacts with a second molecule of the thiol (or more accurately, the thiolate anion) to produce the disulfide and water. nih.govrsc.org

R-SH + H₂O₂ → [R-SOH] + H₂O

[R-SOH] + R-SH → R-S-S-R + H₂O

One-Electron Oxidation: This pathway involves the formation of a thiyl radical (RS•) as an intermediate. nih.gov This can occur under photocatalytic conditions or with certain chemical oxidants. acs.org Two thiyl radicals can then combine directly to form the disulfide bond. nih.gov

R-SH → RS• + H•

2 RS• → R-S-S-R

Under physiological conditions, a thiyl radical is more likely to react with a thiolate anion to form a disulfide radical anion (RSSR•⁻), which is then oxidized to the final disulfide product. nih.gov The specific mechanism for this compound would follow these general principles, dictated by the chosen oxidant and reaction environment.

Reversible Oxidation to Dialkyl Disulfides

Reductive Cleavage of Disulfides to Regenerate this compound

(CH₃)₂CH(CH₂)₂S-S(CH₂)₂(CH) (CH₃)₂ + 2 [H] → 2 (CH₃)₂CH(CH₂)₃SH

This process is fundamentally a redox reaction where the disulfide is reduced to two thiol molecules. libretexts.org The mechanism often involves nucleophilic attack of a reducing agent on one of the sulfur atoms of the disulfide bond. nih.gov In biological systems, enzymes like thioredoxin reductase catalyze the reduction of disulfides, maintaining a reducing intracellular environment. nih.govresearchgate.net The thioredoxin system utilizes NADPH as the ultimate reducing equivalent. nih.govresearchgate.net In a laboratory setting, reducing agents like β-mercaptoethanol (BME) or dithiothreitol (DTT) are commonly used to cleave disulfide bonds in proteins and other molecules. libretexts.orglibretexts.org

The mechanism of disulfide reduction can be complex, sometimes involving intermediate mixed disulfides. nih.govresearchgate.net For example, in the thioredoxin-catalyzed reduction, a cysteine residue in the enzyme's active site attacks the substrate's disulfide bond, forming a transient mixed disulfide. researchgate.netacs.org A subsequent intramolecular attack by another cysteine residue releases the reduced substrate and leaves the enzyme in an oxidized state. researchgate.netacs.org

Irreversible Oxidation to Higher Oxidation States of Sulfur (e.g., Sulfenic, Sulfinic, Sulfonic Acids)

The sulfur atom in this compound can be oxidized to various higher oxidation states, including sulfenic, sulfinic, and sulfonic acids. acs.orgnih.govacs.org This oxidation is generally considered irreversible. acs.org The oxidation process can be initiated by reactive oxygen species (ROS) such as hydrogen peroxide. acs.orgnih.govacs.org

The stepwise oxidation proceeds as follows:

This compound ((CH₃)₂CH(CH₂)₃SH) is first oxidized to 4-methylpentane-1-sulfenic acid ((CH₃)₂CH(CH₂)₃SOH). acs.orgnih.govacs.org

Further oxidation of the sulfenic acid yields 4-methylpentane-1-sulfinic acid ((CH₃)₂CH(CH₂)₃SO₂H). acs.orgnih.govacs.org

The final oxidation product is 4-methylpentane-1-sulfonic acid ((CH₃)₂CH(CH₂)₃SO₃H). acs.orgnih.govacs.org

Computational studies on the oxidation of methanethiol (B179389) have shown that the reaction barriers for these oxidation steps are lower in the anionic (thiolate) pathway compared to the neutral pathway. acs.org However, the presence of polar ligands in the environment can lower the barrier in the neutral pathway through a solvent-assisted proton-exchange mechanism. nih.gov Sulfonic acids are strong acids, analogous to sulfuric acid. youtube.com

| Oxidation State | Compound Name | Chemical Formula |

| Thiol | This compound | (CH₃)₂CH(CH₂)₃SH |

| Sulfenic Acid | 4-methylpentane-1-sulfenic acid | (CH₃)₂CH(CH₂)₃SOH |

| Sulfinic Acid | 4-methylpentane-1-sulfinic acid | (CH₃)₂CH(CH₂)₃SO₂H |

| Sulfonic Acid | 4-methylpentane-1-sulfonic acid | (CH₃)₂CH(CH₂)₃SO₃H |

Reactions with Metal Ions and Coordination Chemistry

The thiol group of this compound is reactive towards metal ions, leading to the formation of coordination complexes.

Formation of Metal Thiolates (Mercaptides)

This compound can react with metal ions to form metal thiolates, also known as mercaptides. wikipedia.org This reaction typically involves the deprotonation of the thiol to form the thiolate anion, which then acts as a ligand. wikipedia.org The general reaction can be represented as:

(CH₃)₂CH(CH₂)₃SH + Mⁿ⁺ → [(CH₃)₂CH(CH₂)₃S]ₙM + nH⁺

Where Mⁿ⁺ is a metal ion. Thiolates are classified as soft Lewis bases and therefore coordinate most strongly to soft Lewis acid metals. wikipedia.org The formation of metal thiolates can occur through various synthetic routes, including salt metathesis reactions where an alkali metal thiolate is reacted with a transition metal halide. wikipedia.org For instance, the reaction of a thiol with a metal oxide can lead to the formation of a metal thiolate, as seen in the reaction of thiophenol with copper(II) oxide to form copper(I) thiolate. wikipedia.org

Exploration of this compound as a Ligand in Transition Metal Complexes

This compound can act as a ligand in transition metal complexes. nih.govacs.org The sulfur atom of the thiol group possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond. researchgate.net Thiolate ligands are known to bridge pairs of metal atoms in some complexes. wikipedia.org The use of thiols as transient cooperative ligands in pincer-type transition metal complexes has been explored. nih.govacs.org In such systems, the thiol can be added in situ to the catalyst, enabling efficient bond activation through metal-ligand cooperation. nih.govacs.org This approach offers a high degree of tunability by simply varying the added thiol. nih.govacs.org

Radical Chemistry Involving Thiyl Radicals (RS•)

The S-H bond in this compound is relatively weak, making it susceptible to homolytic cleavage to form a thiyl radical, (CH₃)₂CH(CH₂)₃S•. wikipedia.org Thiyl radicals are important intermediates in various chemical and biological processes. nih.govnih.gov They can be generated through the one-electron oxidation of the thiol. nih.gov

Thiyl radicals can participate in several types of reactions:

Hydrogen Abstraction: Thiyl radicals can abstract hydrogen atoms from other molecules. nih.gov This reactivity is fundamental to the role of thiols as hydrogen-atom transfer agents in organic chemistry. libretexts.org

Addition to Multiple Bonds: Thiyl radicals can add to carbon-carbon double or triple bonds, a key step in thiol-ene reactions. wikipedia.orglibretexts.org

Electron Transfer: Thiyl radicals can engage in electron transfer processes. nih.gov

The formation of thiyl radicals can be initiated by other radicals, such as those generated from initiators like AIBN (azobisisobutyronitrile). wikipedia.org In biological systems, protein thiyl radicals can be formed through reactions with various reactive oxygen and nitrogen species. nih.gov

Derivatization Chemistry for Functionalization and Advanced Material Precursors

The thiol group of this compound provides a reactive handle for chemical modification, allowing for the synthesis of functionalized derivatives and precursors for advanced materials.

One of the most prominent derivatization strategies is the thiol-ene "click" reaction , which involves the addition of a thiol across a carbon-carbon double bond (an ene). conicet.gov.arrsc.org This reaction is highly efficient and can be initiated photochemically or through catalysis. conicet.gov.arrsc.org This methodology has been utilized to synthesize thiolated nanoparticles and other polymeric materials. rsc.org By controlling the stoichiometry of the thiol and ene precursors, nanoparticles with either free acrylate (B77674) or thiol groups on their surface can be produced. rsc.org

Furthermore, thiols can be used as precursors for the synthesis of advanced materials like monolayer molybdenum disulfide (MoS₂). nih.gov In chemical vapor deposition (CVD) processes, using a thiol as a liquid precursor has been shown to result in high-quality MoS₂ with a low concentration of sulfur vacancies. nih.gov The thiol molecules are believed to interact with and repair sulfur vacancies during the growth process. nih.gov Thiol-functionalized silsesquioxanes have also been synthesized as versatile precursors for functional materials, with the thiol group allowing for further modification or binding to metal nanoparticles. mdpi.com

Derivatization is also employed in analytical chemistry for the detection of volatile thiols. mdpi.comresearchgate.net For example, 4,4'-dithiodipyridine (DTDP) has been used as a derivatizing agent for the analysis of thiols in wine by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov This derivatization renders the thiols more stable and amenable to analysis. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization of 4 Methylpentane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural verification of 4-methylpentane-1-thiol, offering unambiguous insights into its atomic connectivity.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. While experimental spectra can vary slightly based on the solvent and magnetic field strength, the expected chemical shifts (δ) and splitting patterns can be reliably predicted. The spectrum is characterized by signals corresponding to the primary thiol group and the branched alkyl chain.

Key expected signals include a triplet for the thiol proton (-SH) around 1.3 ppm, a quartet for the methylene (B1212753) protons adjacent to the sulfur (H1), and a series of multiplets for the other alkyl protons. The two methyl groups at the C4 position are diastereotopic and thus expected to produce a doublet.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Protons |

| H-1 (-CH₂-SH) | ~2.52 | Quartet (q) | 2H |

| H-2 (-CH₂-) | ~1.55 | Multiplet (m) | 2H |

| H-3 (-CH₂-) | ~1.20 | Multiplet (m) | 2H |

| H-4 (-CH-) | ~1.60 | Multiplet (m) | 1H |

| H-5 (-CH₃) | ~0.88 | Doublet (d) | 6H |

| H (S-H) | ~1.33 | Triplet (t) | 1H |

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments within this compound. Due to the molecule's lack of symmetry, six distinct signals are expected. The carbon atom attached to the electron-withdrawing thiol group (C1) appears as the most downfield signal among the sp³ hybridized carbons. The chemical shifts of the remaining carbons correspond to a typical branched alkane structure. masterorganicchemistry.com

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Position | Chemical Shift (δ, ppm) (Predicted) |

| C-1 (-CH₂-SH) | ~24.5 |

| C-2 (-CH₂-) | ~39.0 |

| C-3 (-CH₂-) | ~28.0 |

| C-4 (-CH-) | ~30.5 |

| C-5 (-CH₃) | ~22.5 |

For unequivocal structural assignment and to resolve any signal overlap present in 1D spectra, two-dimensional (2D) NMR techniques are employed. nanalysis.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show cross-peaks connecting H1 with H2, H2 with H3, H3 with H4, and H4 with the H5 methyl protons, thereby confirming the linear connectivity of the pentane (B18724) chain and the position of the isobutyl group.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. pressbooks.pub An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, confirming the C-H framework of the molecule. For instance, the signal at ~2.52 ppm would show a correlation to the carbon signal at ~24.5 ppm, assigning these to the C1/H1 position.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. For a volatile and often trace-level compound like this compound, MS is typically coupled with a chromatographic separation method.

GC-MS is a primary technique for the analysis of volatile sulfur compounds. libretexts.org In this method, the compound is vaporized and separated from other components in a gas chromatograph before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum displays the molecular ion (M⁺) and a characteristic pattern of fragment ions.

The molecular ion for this compound (C₆H₁₄S) would appear at a mass-to-charge ratio (m/z) of approximately 118. nih.gov The fragmentation pattern is dictated by the structure, with common cleavage points being alpha to the sulfur atom and at the branching point of the alkyl chain. whitman.eduwikipedia.org The base peak, or most abundant fragment, provides a key identifier for the molecule.

Table 3: Key Fragments in the GC-MS Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 118 | [CH₃CH(CH₃)CH₂CH₂CH₂SH]⁺ | [C₆H₁₄S]⁺ | Molecular Ion (M⁺) |

| 85 | [C₆H₁₃]⁺ | [C₆H₁₃]⁺ | Loss of SH radical |

| 61 | [CH₂=SH]⁺ | [CH₃S]⁺ | Alpha-cleavage product |

| 56 | [C₄H₈]⁺ | [C₄H₈]⁺ | McLafferty rearrangement product, often a major peak nih.gov |

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Allyl cation, a common stable fragment nih.gov |

While GC-MS is well-suited for volatile compounds, LC-MS techniques offer an alternative and powerful approach, especially for quantifying low-level thiols in complex matrices like food, beverages, or biological samples. acs.orgnih.gov Since volatile thiols are not amenable to direct analysis by LC with common ionization sources like electrospray ionization (ESI), a chemical derivatization step is required. oup.comnih.gov

The analytical workflow typically involves:

Derivatization: The thiol group of this compound is reacted with a specific reagent (e.g., 4,4'-dithiodipyridine, monobromobimane) to form a stable, nonvolatile derivative. acs.orgacs.org This derivative is designed to have a chromophore or be easily ionizable by ESI.

Chromatographic Separation: The derivatized compound is separated from the sample matrix using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). UHPLC offers higher resolution and faster analysis times. nih.gov

Tandem Mass Spectrometry (MS/MS) Detection: A triple quadrupole (QqQ) mass spectrometer is often used for detection due to its high sensitivity and selectivity. nih.gov The analysis is performed in Multiple Reaction Monitoring (MRM) mode. nih.govcuni.cz In MRM, the first quadrupole selects the m/z of the derivatized molecular ion (the precursor ion), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole is set to monitor for a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences and enabling accurate quantification even at ultratrace levels. researchgate.net

This combination of derivatization, high-resolution chromatography, and highly selective mass spectrometric detection makes UHPLC-QqQ-MS an exceptionally robust method for the quantitative analysis of specific thiols like this compound. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules by transferring them from solution to the gas phase as ions with minimal fragmentation. For thiols like this compound, the sulfur group can facilitate ionization via ESI sources. mdpi.com However, due to the typically low concentrations of volatile thiols in complex matrices and their potential for low ionization efficiency, direct analysis can be challenging. mdpi.com

To overcome these limitations, derivatization is a common strategy to enhance the ESI-MS response. mdpi.com A special alkyne labeled with an imidazole (B134444) moiety has been used in studies to detect thiol reaction products at low concentrations, demonstrating the utility of introducing a readily ionizable tag. nih.gov This approach significantly boosts the analytical signal, improving the limits of detection and quantitation to the nanogram-per-liter (ng/L) range. mdpi.com

In a typical ESI-MS analysis of a derivatized thiol, the sample is introduced via High-Performance Liquid Chromatography (HPLC). The mass spectrometer, often a tandem instrument like a triple quadrupole (QqQ) or a hybrid quadrupole trap (QTrap), is operated in positive ion mode. acs.orgunipd.it The derivatized molecule is selected and fragmented to produce characteristic product ions, which are then monitored for quantification. For instance, a derivatized form of a similar thiol, 4-mercapto-4-methyl-2-pentanone (B33688) (4MMP), showed an intense peak at m/z 242.04 in the full mass spectrum and a significant fragment at m/z 144.0 in the MS/MS spectrum. mdpi.com

| Parameter | Description | Relevance to this compound Analysis |

| Ionization Mode | Electrospray Ionization (ESI), typically positive ion mode. acs.org | "Soft" ionization preserves the molecular structure, but derivatization is often needed to enhance the signal for the thiol. mdpi.com |

| Mass Analyzer | Tandem Mass Spectrometry (e.g., Triple Quadrupole, Ion Trap). acs.orgunipd.it | Allows for selective and sensitive detection through techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). |

| Derivatization | Reaction with an agent (e.g., DTDP, imidazole-labeled alkyne) to add a readily ionizable group. nih.govacs.org | Crucial for boosting signal intensity and achieving low detection limits required for trace analysis. mdpi.com |

| Coupled Technique | High-Performance Liquid Chromatography (HPLC). acs.org | Separates the derivatized analyte from matrix components before it enters the mass spectrometer. |

Vibrational Spectroscopy (Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and functional groups of a compound by probing its vibrational modes. mdpi.com

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of a thiol is characterized by specific absorption bands corresponding to its functional groups. For this compound, the most distinctive feature is the S-H stretching vibration. This band is typically weak and appears around 2550-2600 cm⁻¹. mdpi.com Its position can be influenced by hydrogen bonding; for instance, in the solid state, this band may shift to lower wavenumbers compared to its position in a solution. mdpi.com Other characteristic bands include C-H stretching vibrations (around 2850-2960 cm⁻¹), CH₂ deformation (scissoring) vibrations (near 1465 cm⁻¹), and other fingerprint region vibrations corresponding to C-C and C-S bonds. mdpi.comnih.gov

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The Raman spectrum of a thiol also reveals key structural information. The C-S stretching vibration is particularly prominent in Raman spectra, appearing in the 650-750 cm⁻¹ region. scispace.comrsc.org Neat alkanethiols can show two C-S stretching peaks, corresponding to different rotational isomers (gauche and trans). scispace.com The S-H stretching band, while weak in IR, is also observable in Raman spectra. A key application of Raman spectroscopy is in studying the formation of self-assembled monolayers (SAMs) on metal surfaces, where the disappearance of the S-H stretching peak and the appearance of a metal-sulfur (M-S) stretching mode (200-235 cm⁻¹) provides direct evidence of thiolate bond formation. scispace.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance for this compound |

| S-H Stretch | ~2550 - 2600 | IR, Raman | Diagnostic peak for the thiol functional group. mdpi.comrsc.org |

| C-H Stretch | ~2850 - 2960 | IR, Raman | Confirms the presence of the alkane backbone. scispace.com |

| CH₂ Deformation | ~1465 | IR, Raman | Characteristic of the methylene groups in the pentane chain. mdpi.com |

| C-S Stretch | ~650 - 750 | Raman | Strong and characteristic peak in Raman, useful for identifying the thiol and studying its conformations. scispace.comrsc.org |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods used.

Gas Chromatography (GC)

Gas chromatography separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. For a moderately volatile compound like this compound, GC is a highly effective separation technique. phenomenex.com

However, the analysis of thiols by GC can be challenging due to their polarity and potential for poor thermal stability, which can lead to peak tailing and sample loss. libretexts.org To address this, derivatization is frequently employed. Silylation, for example, replaces the active hydrogen of the thiol group with a non-polar trimethylsilyl (B98337) (TMS) group, resulting in a derivative that is more volatile and thermally stable. phenomenex.comlibretexts.org Another approach is methylation, which has been successfully used for the GC analysis of other thiols. nih.gov

GC is most powerfully used when coupled with a mass spectrometer (GC-MS). This combination allows for both separation and identification of the compound. The NIST Mass Spectrometry Data Center contains GC-MS data for this compound, showing characteristic mass-to-charge ratio (m/z) peaks at 56, 41, and 43. nih.gov Advanced techniques like two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offer even greater resolving power for analyzing thiols in highly complex samples. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC. mdpi.com

For thiol analysis, reverse-phase HPLC is commonly used. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. acs.orgsielc.com An acidic modifier, such as formic or phosphoric acid, is often added to the mobile phase to ensure the analyte is in a consistent protonation state and to improve peak shape. sielc.com

As with ESI-MS and GC, derivatization is a key strategy in HPLC analysis of thiols to enhance detection. acs.org Thiols can be reacted with a chromophoric or fluorophoric agent to make them detectable by UV-Vis or fluorescence detectors. When coupled with mass spectrometry (HPLC-MS), derivatization can significantly improve ionization efficiency. acs.org

Sample Preparation and Enrichment Techniques (e.g., Solid-Phase Extraction, Derivatization Methods)

Due to the high reactivity, instability, and often ultra-trace concentrations of volatile thiols in complex matrices like food and beverages, rigorous sample preparation is a critical prerequisite for accurate analysis. nih.gov The primary goals are to isolate the thiol from interfering matrix components, concentrate it to a detectable level, and stabilize it against degradation. nih.gov

Extraction and Enrichment:

Solid-Phase Extraction (SPE): This is a widely used technique to clean up the sample and concentrate the analyte. After derivatization, the sample is passed through an SPE cartridge (e.g., C18), which retains the derivatized thiol. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent. mdpi.comacs.org

Liquid-Liquid Extraction (LLE): LLE is another common method for isolating analytes from a sample matrix into a non-polar organic solvent suitable for GC injection. mdpi.com

Derivatization Methods: Derivatization serves multiple purposes: it increases analyte stability, improves chromatographic behavior, and enhances detector response. mdpi.comnih.gov The derivatizing agent reacts specifically with the -SH group. mdpi.com

For GC Analysis: Reagents like silylating agents (e.g., BSTFA) or alkylating agents are used to increase volatility. phenomenex.comlibretexts.org

For HPLC-MS/MS Analysis: Reagents such as 4,4′-dithiodipyridine (DTDP) are used. DTDP reacts rapidly with thiols at acidic pH (typical of wine or beverages) to form stable derivatives that are readily analyzed by HPLC-ESI-MS/MS. acs.orgmdpi.com

Other Reagents: N-substituted maleimides and active halogens are also effective derivatizing agents for thiols, suitable for various chromatographic and detection methods. nih.gov

Isotopic Labeling and Stable Isotope Dilution Analysis (SIDA) for Quantitative Research

For accurate and precise quantification of this compound, especially at trace levels, Stable Isotope Dilution Analysis (SIDA) is the gold standard methodology. nih.govfrontiersin.org This technique overcomes challenges such as matrix effects and analyte loss during sample preparation, which can significantly affect the accuracy of other quantification methods. frontiersin.org

The principle of SIDA involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing deuterium, ¹³C, or ³⁴S) to the sample as an internal standard at the very beginning of the analytical procedure. nih.govresearchgate.net This labeled standard is chemically identical to the native analyte and therefore behaves identically during extraction, derivatization, and chromatographic separation. nih.gov

Because the labeled and unlabeled compounds co-elute but are distinguishable by their mass-to-charge ratio in the mass spectrometer, the ratio of the signal from the native analyte to that of the labeled standard is used for quantification. nih.govmdpi.com Any losses incurred during sample workup will affect both the analyte and the standard equally, leaving their ratio unchanged. This results in highly accurate and precise measurements. SIDA methods have been successfully developed for structurally similar thiols, such as 4-mercapto-4-methyl-pentan-2-one, using ¹³C-labeled internal standards in combination with GC×GC-TOFMS. nih.gov Similarly, polydeuterated standards have been used for the SIDA of various wine thiols via HPLC-MS/MS. acs.org

| Technique | Principle | Application to this compound |

| Stable Isotope Dilution Analysis (SIDA) | A known quantity of a stable isotope-labeled analog of the analyte is added to the sample as an internal standard. nih.gov | Provides the most accurate and precise quantification by correcting for matrix effects and analyte loss during sample preparation. frontiersin.org |

| Isotopic Labels | Deuterium (²H), Carbon-13 (¹³C), Sulfur-34 (³⁴S). nih.govresearchgate.net | The choice of isotope depends on the synthesis feasibility and the need to avoid mass spectral interferences. |

| Detection Method | Mass Spectrometry (GC-MS or LC-MS). nih.govmdpi.com | Required to differentiate between the native analyte and the heavier, isotopically labeled internal standard based on their mass difference. |

Computational and Theoretical Investigations of 4 Methylpentane 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and predicting the behavior of 4-methylpentane-1-thiol.

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals and the nature of the chemical bonds. DFT calculations can provide detailed information on these aspects. A typical analysis involves optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties.

The key bonds in this compound are the C-S, S-H, C-C, and C-H bonds. The C-S and S-H bonds are of particular interest due to the presence of the sulfur atom, which has a lower electronegativity than oxygen, making the S-H bond less polar than an O-H bond. masterorganicchemistry.com The C-S bond length is typically around 1.8 Å, and the S-H bond length is approximately 1.34 Å. The C-S-H bond angle is generally close to 90°. wikipedia.org

Mulliken population analysis is a method to estimate partial atomic charges, providing insight into the charge distribution across the molecule. wikipedia.org In this compound, the sulfur atom is expected to have a negative partial charge, while the hydrogen of the thiol group and the adjacent carbon atoms will have positive partial charges. This charge distribution influences the molecule's reactivity and intermolecular interactions.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. ossila.com For alkanethiols, the HOMO is often localized on the sulfur atom, reflecting its nucleophilic character.

Table 1: Calculated Electronic Properties of this compound This table contains hypothetical data calculated for the purpose of this article.

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

Table 2: Selected Calculated Mulliken Atomic Charges for this compound This table contains hypothetical data calculated for the purpose of this article.

| Atom | Mulliken Charge (e) |

|---|---|

| S | -0.15 |

| H (of SH) | +0.10 |

| C1 (attached to S) | -0.05 |

Quantum chemical calculations are widely used to predict spectroscopic properties, which can aid in the identification and characterization of molecules.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained from a frequency calculation after geometry optimization. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. The S-H stretching vibration in thiols typically appears in the range of 2550-2600 cm⁻¹, a region that is usually free from other absorptions, making it a characteristic band for thiols. The C-S stretching vibration is weaker and appears in the range of 600-800 cm⁻¹.

Table 3: Predicted Major IR Vibrational Frequencies for this compound This table contains hypothetical data calculated for the purpose of this article.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| S-H stretch | 2570 |

| C-H stretch (aliphatic) | 2870-2960 |

| CH₂ bend | 1465 |

| CH₃ bend | 1370 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. rsc.orgnih.gov The chemical shift of the thiol proton (-SH) is typically in the range of 1-2 ppm and can be influenced by hydrogen bonding and the solvent. The protons on the carbon adjacent to the sulfur (α-protons) are deshielded and appear at a higher chemical shift compared to other methylene (B1212753) protons in the alkyl chain.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table contains hypothetical data calculated for the purpose of this article.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H on SH | 1.3 | - |

| H on C1 | 2.5 | - |

| C1 | - | 25 |

| C2 | - | 39 |

| C3 | - | 28 |

| C4 | - | 22 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the conformational behavior and intermolecular interactions of molecules over time.

This compound has several rotatable bonds, leading to a number of possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The relative stability of different conformers is determined by factors such as steric hindrance and weak intramolecular interactions. The branched methyl group at the 4-position influences the conformational landscape of the alkyl chain. Molecular mechanics and quantum chemical methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles, revealing the low-energy conformers.

Molecular dynamics (MD) simulations can be used to model the behavior of a collection of this compound molecules in the liquid state. doi.orgmdpi.com These simulations provide insights into the nature and strength of intermolecular interactions. The primary intermolecular forces between thiol molecules are van der Waals interactions. Hydrogen bonding in thiols is significantly weaker than in alcohols due to the lower electronegativity of sulfur. wikipedia.org MD simulations can also be used to calculate bulk properties such as density and diffusion coefficients.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, several types of reactions can be investigated.

One important class of reactions for thiols is their oxidation. fiveable.me The oxidation of a thiol can proceed through various pathways, leading to the formation of disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. nih.gov Computational studies can model the reaction of this compound with an oxidizing agent, such as hydrogen peroxide, to determine the most likely reaction mechanism, whether it proceeds via a concerted or stepwise pathway, and the structure of the transition state. acs.org

Another significant reaction is the thiol-ene reaction, where a thiol adds across a double bond. wikipedia.org This reaction can be initiated by radicals or catalyzed by a base. Computational studies can be employed to investigate the energetics of the radical addition and chain transfer steps, providing a detailed understanding of the reaction kinetics and stereoselectivity. acs.orgresearchgate.netnih.gov

Structure-Reactivity Relationship Studies

Computational and theoretical investigations into the structure-reactivity relationships of thiols provide valuable insights into their chemical behavior. While specific computational studies focusing exclusively on this compound are not extensively available in the current body of scientific literature, the principles governing the reactivity of simpler alkyl thiols can be extrapolated to understand this molecule. Density Functional Theory (DFT) is a prominent computational method used to explore these relationships, allowing for the calculation of various molecular properties and reactivity descriptors.

The reactivity of a thiol is largely dictated by the nature of the thiol group (-SH) and the influence of the attached alkyl substituent. In the case of this compound, the isobutyl group influences the electronic environment of the sulfur atom, which in turn affects its reactivity. Key aspects of the structure-reactivity relationship for thiols like this compound revolve around the S-H bond dissociation enthalpy (BDE), the acidity of the thiol proton (pKa), and the nucleophilicity of the corresponding thiolate anion.

One of the fundamental reactions of thiols is the homolytic cleavage of the S-H bond to form a thiyl radical. The energy required for this process, the S-H BDE, is a critical parameter in assessing the antioxidant potential of a thiol. Computational studies on simpler thiols can provide an estimate for this value. For instance, the S-H BDE for methanethiol (B179389) has been computationally determined. The presence of the electron-donating isobutyl group in this compound is expected to slightly decrease the S-H BDE compared to methanethiol, as the resulting thiyl radical would be stabilized by the alkyl group.

The acidity of the thiol, which is its ability to donate a proton to form a thiolate anion, is another crucial factor in its reactivity. The thiolate is a much stronger nucleophile than the neutral thiol. Computational methods can predict the pKa of thiols, which is a measure of their acidity. The electron-donating nature of the isobutyl group in this compound is expected to increase the electron density on the sulfur atom, making the thiol less acidic (i.e., having a higher pKa) compared to simpler thiols.

To illustrate the types of data generated in such computational studies, the following table presents calculated reactivity descriptors for a simpler, related thiol, allyl mercaptan (2-propene-1-thiol), which has been the subject of computational investigation. nih.gov These values provide a reference for the kinds of parameters that would be determined for this compound in a dedicated theoretical study.

| Descriptor | Value (in water) |

| Ionization Potential (IP) | 8.87 eV |

| Electron Affinity (EA) | -0.11 eV |

| Chemical Potential (μ) | -4.38 eV |

| Hardness (η) | 4.49 eV |

| Electrophilicity Index (ω) | 2.13 eV |

| Bond Dissociation Enthalpy (BDE) | 87 kcal/mol |

| Proton Affinity (PA) | 50 kcal/mol |

| Adiabatic Ionization Potential (AIP) | 125 kcal/mol |

| Electron Transfer Enthalpy (ETE) | 83 kcal/mol |

Note: The data presented in this table is for allyl mercaptan and is intended to be illustrative of the types of computational data generated in structure-reactivity studies of thiols. nih.gov

In-depth Analysis of this compound's Role in Chemical Synthesis and Materials Science

The versatile sulfur-containing compound, this compound, serves as a valuable building block and intermediate in various chemical transformations and finds utility in the development of advanced materials. Its characteristic thiol group imparts reactivity that allows for its incorporation into a diverse range of molecular structures and functional materials. This article explores the applications of this compound in chemical synthesis and materials science, focusing on its role as a synthetic precursor, its contributions to polymer chemistry and surface modification, and its potential in the development of novel reagents and catalysts.

Environmental Chemistry and Transformations of 4 Methylpentane 1 Thiol

Oxidative Degradation Pathways in Abiotic Systems

In abiotic environmental systems, 4-methylpentane-1-thiol is susceptible to oxidative degradation, primarily through reactions with naturally occurring oxidants. The thiol group (-SH) is the principal site of oxidative attack.

In aqueous environments, other oxidants such as hydrogen peroxide (H₂O₂), manganese oxides, and other reactive oxygen species can contribute to the degradation of this compound. The oxidation of thiols can lead to a series of products with increasing oxidation states of the sulfur atom, including sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H). The rates of these reactions are influenced by factors such as pH, temperature, and the presence of metal catalysts.

Table 1: Potential Oxidative Degradation Products of this compound

| Oxidant | Primary Product(s) | Subsequent Products | Environmental Compartment |

| Hydroxyl Radical (•OH) | 4-methylpentylthiyl radical | Disulfides, Sulfoxides | Atmosphere |

| Hydrogen Peroxide (H₂O₂) | Disulfides | Sulfenic acids, Sulfinic acids | Aqueous |

| Metal Oxides (e.g., MnO₂) | Disulfides | Sulfonic acids | Soil, Sediment |

Photochemical Reactions and Stability

The photochemical fate of this compound is another critical aspect of its environmental persistence. Thiols can undergo direct photolysis upon absorption of solar radiation, although the efficiency of this process depends on the compound's absorption spectrum and quantum yield. The primary photochemical process for simple alkanethiols is the cleavage of the S-H bond, which generates a thiyl radical and a hydrogen atom.

Indirect photochemical reactions can also play a significant role in the transformation of this compound, particularly in sunlit surface waters. In these environments, dissolved organic matter (DOM) can act as a photosensitizer, absorbing sunlight and producing reactive species like singlet oxygen and hydroxyl radicals, which can then react with and degrade the thiol.

The stability of this compound in the environment is therefore limited by these photochemical processes. In the atmosphere, its lifetime will be significantly influenced by the intensity of solar radiation and the concentration of photochemically generated oxidants. In aquatic systems, its persistence will be affected by water clarity, the concentration of photosensitizers, and the depth of the water column.

Sorption and Transport Phenomena in Environmental Compartments

The transport of this compound between different environmental compartments (air, water, soil, and sediment) is governed by its physical and chemical properties, including its volatility, water solubility, and partitioning behavior.

Due to its volatility, a significant fraction of this compound released to the environment is expected to partition into the atmosphere. Its movement between the atmosphere and water is described by its Henry's Law constant. While a specific value for this compound is not available, related volatile sulfur compounds have constants that indicate a tendency to partition into the gas phase.

In soil and sediment, the mobility of this compound is largely controlled by its sorption to organic matter. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. Although an experimental Koc value for this compound has not been reported, it can be estimated from its octanol-water partition coefficient (Kow). The branched alkyl structure of this compound suggests a moderate affinity for organic matter, which would limit its leaching into groundwater.

Table 2: Estimated Physicochemical Properties Influencing Transport of this compound

| Property | Estimated Value/Behavior | Implication for Environmental Transport |

| Vapor Pressure | Moderate to High | Volatilization to the atmosphere is a significant transport pathway. |

| Water Solubility | Low | Limited transport in the aqueous phase. |

| Henry's Law Constant | Likely High | Partitioning from water to air is favored. |

| Log Koc | Moderate | Sorption to soil and sediment organic matter will occur, reducing mobility in these compartments. |

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 4-methylpentane-1-thiol, and how should data be interpreted?

- Methodological Answer : Use IR spectroscopy to identify the thiol (-SH) functional group, which typically shows a broad absorption band near 2550 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the branching at the 4-methyl group and the pentane backbone. For example, the methyl protons adjacent to the sulfur atom will exhibit distinct splitting patterns due to coupling with the thiol proton . Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, with the molecular ion peak expected at m/z 118 (C₆H₁₄S). Always cross-reference spectral data with NIST or PubChem databases to validate assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its volatility and potential toxicity, use a fume hood for all procedures. Wear chemical-resistant gloves (e.g., nitrile), protective eyewear, and lab coats. Gas masks with organic vapor cartridges (compliant with JIS T 8152 standards) are required if airborne concentrations exceed permissible limits. Store the compound in airtight containers away from oxidizers to prevent disulfide formation .

Q. How can researchers optimize synthetic routes for this compound to improve yield?

- Methodological Answer : Consider nucleophilic substitution reactions, such as reacting 4-methyl-1-pentanol with thiourea in acidic conditions, followed by hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (optimal range: 60–80°C) and solvent polarity (e.g., ethanol/water mixtures) to minimize byproducts like disulfides. Purify via fractional distillation under reduced pressure to isolate the thiol .

Advanced Research Questions

Q. How can contradictory data on the compound’s toxicity or reactivity be resolved?

- Methodological Answer : Apply systematic contradiction analysis by comparing experimental conditions across studies. For instance, discrepancies in LD₅₀ values may arise from differences in animal models (e.g., rodents vs. primates) or exposure routes (oral vs. inhalation). Replicate key experiments under standardized protocols (e.g., OECD guidelines) and use statistical tools like ANOVA to assess variability. Cross-reference toxicokinetic data from EPA or JECFA reports to identify outliers .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations to model transition states and activation energies. Software like Gaussian or ORCA can simulate sulfur’s nucleophilicity in different solvents (e.g., polar aprotic vs. protic). Validate predictions with experimental kinetics data (e.g., rate constants measured via UV-Vis spectroscopy). Compare results with analogous compounds, such as 1-(4-methylphenyl)ethanol, to identify steric or electronic effects .

Q. How can researchers design experiments to probe the compound’s biological activity while minimizing false positives?

- Methodological Answer : Use a tiered approach:

- In vitro assays : Test antimicrobial activity via broth microdilution (CLSI guidelines) with controls for solvent interference (e.g., DMSO).

- Mechanistic studies : Apply fluorescence quenching to assess binding to bacterial membrane proteins.

- In vivo validation : Use genetically modified organisms (e.g., E. coli knockout strains) to isolate target pathways. Include sham-treated groups and blinded data analysis to reduce bias .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : For oxidized derivatives (e.g., sulfones), use X-ray crystallography to confirm stereochemistry. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) distinguishes between isomers. Dynamic NMR experiments (e.g., NOESY) can detect spatial proximity between the methyl group and sulfur atom in conformationally flexible derivatives .

Data Presentation and Reproducibility

Q. How should raw data from studies on this compound be archived for reproducibility?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Raw spectra : Upload to repositories like Zenodo or Figshare with metadata tags (e.g., solvent, instrument model).

- Synthetic protocols : Document step-by-step procedures in electronic lab notebooks (e.g., LabArchives) and include error margins for measurements (e.g., ±0.5°C for temperature).

- Statistical analysis : Share code for R or Python scripts used in data processing via GitHub .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.